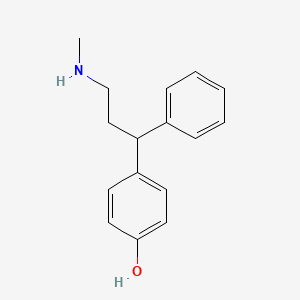
4-(3-(Methylamino)-1-phenylpropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Methylamino)-1-phenylpropyl)phenol is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification.
Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation followed by reduction, or the use of diazonium salts for phenol preparation .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Methylamino)-1-phenylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro and bromo derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-(Methylamino)-1-phenylpropyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3-(Methylamino)-1-phenylpropyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a free radical scavenger and metal chelator, protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits cyclooxygenase-2 (COX-2) and cytokines through the NF-kB pathway.
Cytoprotective Effects: Enhances the activity of biological antioxidants and antioxidant enzymes, modulating cell survival and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-(3-(Methylamino)-1-phenylpropyl)phenol can be compared with other phenolic compounds, such as:
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-(Methylamino)phenol: A related compound with similar chemical properties but different biological activities.
Hydroxycoumarins: Compounds like scopoletin and auraptene, known for their antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activities.
Biologische Aktivität
4-(3-(Methylamino)-1-phenylpropyl)phenol, also known by its chemical structure and various synonyms, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and therapeutic applications.
The compound features a phenolic structure with a methylamino group and a phenylpropyl moiety. This configuration is significant in determining its biological activity, particularly in relation to neurotransmitter systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of its interaction with neurotransmitter receptors. Key findings include:
- Monoamine Reuptake Inhibition : The compound has been identified as a modulator of monoamine reuptake, which is crucial for treating conditions such as depression and anxiety disorders. It shows potential in ameliorating vasomotor symptoms associated with menopause by impacting norepinephrine and serotonin pathways .
- Receptor Binding Affinity : Studies have demonstrated that the compound exhibits significant binding affinity to various receptors, including the histamine H3 receptor. This receptor is implicated in regulating neurotransmitter release and has been targeted for developing treatments for neurodegenerative diseases and sleep disorders .
Pharmacological Studies
Research has highlighted several pharmacological effects attributed to this compound:
- Antidepressant Effects : In animal models, compounds similar to this compound have shown efficacy in reducing symptoms of depression by enhancing serotonin levels through reuptake inhibition .
- Anxiolytic Properties : The compound's interaction with neurotransmitter systems suggests potential anxiolytic effects, making it a candidate for further exploration in treating anxiety disorders .
Case Studies
Several case studies have examined the effects of related compounds on human health:
- Vasomotor Symptoms : A study indicated that derivatives similar to this compound effectively reduced vasomotor symptoms in postmenopausal women, highlighting their therapeutic potential in hormone-related conditions .
- Chronic Pain Management : Research into phenolic compounds has shown that they can alleviate chronic pain through their anti-inflammatory properties, suggesting that this compound may also provide similar benefits .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Eigenschaften
Molekularformel |
C16H19NO |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
4-[3-(methylamino)-1-phenylpropyl]phenol |
InChI |
InChI=1S/C16H19NO/c1-17-12-11-16(13-5-3-2-4-6-13)14-7-9-15(18)10-8-14/h2-10,16-18H,11-12H2,1H3 |
InChI-Schlüssel |
GIAMHCUTHMHPCN-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















